molecular formula C22H24N4O5S B2492659 N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 920221-30-3

N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2492659
CAS No.: 920221-30-3
M. Wt: 456.52
InChI Key: ZRWPPGJTYKUVPZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group, a methoxy group, and a pyridinone moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the pyridinone class. For instance, derivatives have shown significant inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, was shown to induce apoptotic cell death in colon cancer cell lines by activating death receptors and inhibiting NF-κB and STAT3 pathways .

CompoundMechanism of ActionCancer TypeReference
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolInduces apoptosis via Fas/DR3 activationColon Cancer
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-...)Potentially similar mechanisms expectedTBDCurrent Study

Antioxidant Activity

Compounds with similar structural features have been evaluated for their antioxidant properties. For example, hydroxypyridinone derivatives demonstrated significant radical scavenging activity and inhibition of lipid peroxidation . The antioxidant activity is crucial in mitigating oxidative stress-related diseases, which aligns with the therapeutic potential of N-(3,4-dimethoxyphenyl)-2-(5-methoxy-...) in conditions such as diabetes.

The proposed mechanisms for the biological activity of N-(3,4-dimethoxyphenyl)-2-(5-methoxy-...) are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through receptor-mediated mechanisms.
  • Inhibition of Oncogenic Pathways : Targeting NF-κB and STAT3 pathways is a common mechanism among pyridinone derivatives that exhibit anticancer properties.
  • Antioxidative Effects : The ability to scavenge free radicals contributes to its potential protective effects against cellular damage.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyridinone derivatives, it was found that modifications to the aromatic ring significantly affected their activity against various cancer cell lines. The study emphasized structure-activity relationships that could guide future modifications for enhanced potency .

Study 2: Antioxidant Properties

Another research focused on the antioxidant capabilities of hydroxypyridinones. It was demonstrated that specific modifications led to improved inhibitory effects on lipid peroxidation compared to standard antioxidants like Trolox . This suggests that N-(3,4-dimethoxyphenyl)-2-(5-methoxy-...) may possess similar or enhanced antioxidative properties.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer activity. For instance, derivatives evaluated by the National Cancer Institute (NCI) demonstrated high levels of antimitotic activity against various human tumor cell lines, suggesting that this compound could be developed as an anticancer agent .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies on related compounds have shown varying degrees of antibacterial and antifungal activities depending on their chemical structure. The nature of substituents on the benzene ring significantly influences microbial inhibition .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of similar compounds, researchers utilized a single-dose assay across a panel of approximately sixty cancer cell lines. The results showed significant growth inhibition rates, indicating that modifications in the chemical structure could enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Screening

Another study focused on assessing the antimicrobial properties of related compounds through agar diffusion methods and broth dilution techniques. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics, highlighting the therapeutic potential of this class of compounds .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-14-7-8-23-22(24-14)32-13-16-10-17(27)20(31-4)11-26(16)12-21(28)25-15-5-6-18(29-2)19(9-15)30-3/h5-11H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPPGJTYKUVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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